
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 . It has a molecular weight of 202.91 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-5-nitrophenylboronic acid is 1S/C6H4BF2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,4-Difluoro-5-nitrophenylboronic acid has a density of 1.6±0.1 g/cm3 . Its boiling point is 373.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 39.5±0.4 cm3 . It has 5 H bond acceptors and 2 H bond donors .Scientific Research Applications
Environmental and Analytical Chemistry
3,4-Difluoro-5-nitrophenylboronic acid is a compound of interest in environmental and analytical chemistry due to its potential as a building block in various chemical syntheses. For example, studies on the environmental fate and effects of similar nitrophenolic compounds and their boronic acid derivatives, like TFM used in the Great Lakes basin for controlling sea lamprey populations, show these compounds have minimal long-term toxicological risks due to their transient effects and non-persistence in the environment (Hubert, 2003).
Material Science and Engineering
In material science, research on the degradation processes of chemicals containing fluorinated functionalities, including derivatives of phenylboronic acids, has led to insights on environmental biodegradability, particularly in relation to their conversion into potentially toxic perfluoroalkyl and polyfluoroalkyl substances (Liu & Avendaño, 2013). This research is crucial for understanding the lifecycle and environmental impact of fluorochemicals and their boronic acid derivatives.
Synthetic Chemistry and Drug Development
In synthetic chemistry, fluorinated phenylboronic acids serve as precursors in the synthesis of various pharmaceutical and agrochemical products. The synthesis and application of similar nitrophenolic compounds and their salts, like NTO, highlight the potential of 3,4-difluoro-5-nitrophenylboronic acid in designing high-energy materials and its utility in drug development processes (Singh & Felix, 2003).
Safety And Hazards
The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
CAS RN |
158178-36-0 |
|---|---|
Product Name |
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID |
Molecular Formula |
C7H4BF5O3 |
Molecular Weight |
241.908 |
IUPAC Name |
[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |
InChI Key |
PZEDUBGEXJWKJW-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
synonyms |
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



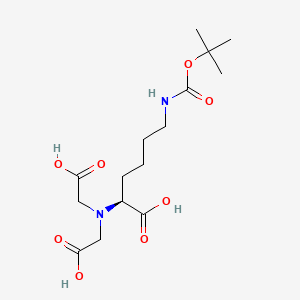
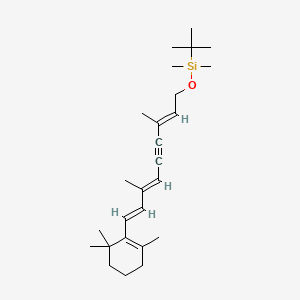
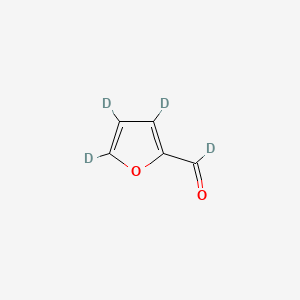
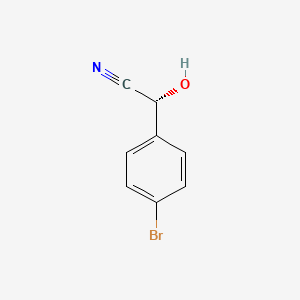
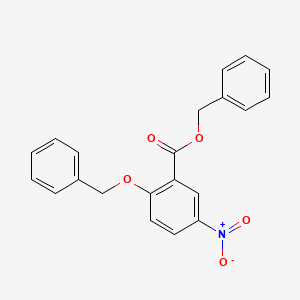
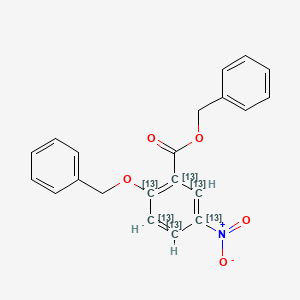
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
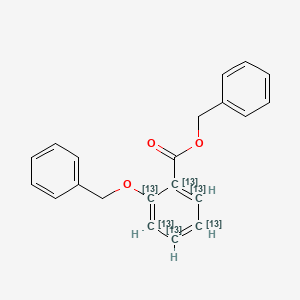
![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)
![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)